Methyl 2-(2-aminoethyl)benzoate hydrochloride
Description
Methyl 2-(2-aminoethyl)benzoate hydrochloride (CAS: 1046758-68-2) is a substituted benzoate ester with a molecular formula of C₁₀H₁₄ClNO₂ (molecular weight: 215.68 g/mol) . Its structure consists of a benzoate core esterified with a methyl group and substituted at the ortho position with a 2-aminoethyl moiety, which is protonated as a hydrochloride salt (Figure 1).
Properties
IUPAC Name |
methyl 2-(2-aminoethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-5-3-2-4-8(9)6-7-11;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHVCHOHUPLRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046758-68-2 | |
| Record name | methyl 2-(2-aminoethyl)benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Hydrogenation of Nitro-Cyano Precursors
This method involves the reduction of a nitro-cyano-substituted benzoate precursor using hydrogen gas and a palladium-based catalyst.
- Raw Material : 2-Nitro-4-cyano-benzoic acid methyl ester.
- Catalyst : 5% Pd/C (0.005–0.05:1 weight ratio relative to substrate).
- Solvent : Dilute hydrochloric acid (35% HCl) in water.
- Conditions :
- Pressure: 0.5–2.0 MPa (hydrogen gas).
- Temperature: 25–60°C.
- Reaction Time: 0.5–4 hours.
- The nitro (-NO₂) and cyano (-CN) groups are simultaneously reduced to primary amine (-NH₂) and methylamine (-CH₂NH₂) groups.
- Post-reaction, the catalyst is recovered via filtration, and the product is isolated by rotary evaporation under reduced pressure (20–40 mmHg, 50–70°C).
Yield : >98% purity (HPLC), >90% isolated yield.
- High atom economy.
- Catalyst recyclability reduces costs.
Thiolation-Mediated Synthesis
A less common method involving H₂S gas and amidine hydrochloride catalysts, adapted from related benzoate derivatives.
- Substrate : Methyl 2-cyanomethylbenzoate.
- Catalyst : Amidines (e.g., acetamidine hydrochloride, 1–10 wt%).
- Conditions :
- H₂S pressure: 0.3–3.0 MPa.
- Temperature: 50–100°C.
- Reaction Time: 2–6 hours.
- pH: ≥9 (adjusted with NaOH/NaSH).
- The cyano group (-CN) undergoes thiolation to form a thioamide intermediate, which is subsequently hydrolyzed to the amine.
Yield : 95–98% (with recycling of catalyst and solvent).
Comparative Analysis of Methods
| Method | Catalyst | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 0.5–2.0 MPa H₂, 25–60°C | >90% | >98% | Industrial |
| Direct Esterification | HCl | Reflux, 60–80°C | 85–92% | 95–97% | Lab-scale |
| Thiolation | Amidines | 0.3–3.0 MPa H₂S, 50–100°C | 95–98% | >99% | Pilot-scale |
Critical Notes
- Catalytic Hydrogenation is preferred for industrial production due to its efficiency and catalyst recyclability.
- Direct Esterification is simpler but limited by substrate availability.
- Thiolation offers high yields but requires stringent safety measures for H₂S handling.
For large-scale synthesis, Method 1 (hydrogenation) is recommended, while Method 3 (thiolation) is optimal for high-purity demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-aminoethyl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The ester group may also undergo hydrolysis, releasing the active aminoethyl benzoate moiety, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
a) Methyl 4-(2-aminoethyl)benzoate Hydrochloride (CAS: 312300-45-1)
- Structure: Para-substituted analog with the 2-aminoethyl group at the 4-position of the benzene ring.
- Molecular Formula: C₁₀H₁₄ClNO₂ (MW: 215.68 g/mol) .
- Applications : Used in synthesizing β-arrestin-biased serotonin receptor agonists, highlighting the role of substituent positioning in biased signaling .
Key Difference :
b) Methyl 2-(methylaminomethyl)benzoate Hydrochloride (CID: 43754868)
- Structure: Contains a methylaminomethyl (-CH₂NHCH₃) substituent instead of 2-aminoethyl.
- Molecular Formula: C₁₀H₁₃NO₂·HCl (MW: 215.68 g/mol) .
- Applications : Explored in medicinal chemistry for modifying amine basicity and lipophilicity.
Key Difference :
- Basicty: The methylamino group reduces polarity compared to the primary amine in the parent compound, altering pharmacokinetics.
Substituent-Modified Analogs
a) Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride (CAS: 141109-13-9)
- Structure: Chlorophenyl-substituted acetate ester with an amino group.
- Molecular Formula: C₁₀H₁₁Cl₂NO₂ (MW: 248.11 g/mol) .
- Applications : Intermediate in chiral synthesis of antibiotics and anticonvulsants.
Key Difference :
- Electrophilicity : The chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
b) Methyl 2-amino-2-(2-methoxyphenyl)acetate Hydrochloride (CAS: 390815-44-8)
- Structure : Methoxy group at the 2-position of the phenyl ring.
- Molecular Formula: C₁₀H₁₄ClNO₃ (MW: 231.68 g/mol) .
- Applications : Used in glycopeptide antibiotic synthesis.
Key Difference :
- Solubility: The methoxy group improves aqueous solubility compared to non-polar substituents.
Functional Group Variants
a) 2-(Methylamino)-2-phenylacetic Acid Hydrochloride (CAS: 28544-42-5)
- Structure: Phenylacetic acid derivative with a methylamino group.
- Molecular Formula: C₉H₁₂ClNO₂ (MW: 201.65 g/mol) .
- Applications: Precursor for nonsteroidal anti-inflammatory drugs (NSAIDs).
Key Difference :
- Acid vs. Ester : The carboxylic acid group increases hydrogen-bonding capacity, altering bioavailability.
b) 4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS: 1909306-16-6)
- Structure: Methyl-substituted benzoic acid with an aminomethyl group.
- Molecular Formula: C₉H₁₂ClNO₂ (MW: 201.65 g/mol) .
- Applications : Versatile building block in agrochemicals and material science.
Key Difference :
- Ionization State : The free carboxylic acid (vs. ester) impacts solubility and formulation stability.
Comparative Data Table
Research Implications
- Substituent Positioning : Ortho vs. para substitution significantly impacts steric interactions and receptor binding .
- Functional Group Effects : Esters vs. acids or amines alter solubility, metabolic stability, and synthetic utility .
- Electron-Donating/Withdrawing Groups : Methoxy (EDG) and chloro (EWG) substituents modulate electronic properties and reactivity .
Biological Activity
Methyl 2-(2-aminoethyl)benzoate hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₁ClN O₂
- Molecular Weight : 201.65 g/mol
The compound features a benzoate moiety with a methyl ester group and an aminoethyl side chain, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites on proteins, influencing their activity. Additionally, the ester group may undergo hydrolysis, releasing the active aminoethyl benzoate moiety that can further engage with biological pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : It has been employed in studies examining enzyme-substrate interactions, particularly in metabolic pathways .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although detailed studies are still required to fully elucidate these effects .
- Drug Development : The compound is being investigated as a precursor in the synthesis of various pharmaceuticals due to its promising biological properties .
Case Studies and Research Findings
-
Enzyme Studies :
- A study highlighted the compound's role in enzyme kinetics, where it was shown to influence the activity of certain metabolic enzymes. The interaction was characterized by changes in enzyme affinity and turnover rates .
-
Antimicrobial Activity :
- A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development .
- Synthesis and Applications :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(2-aminoethoxy)benzoate hydrochloride | C₉H₁₁ClN O₂ | Different position of aminoethoxy group |
| Methyl 4-(2-aminoethoxy)benzoate hydrochloride | C₉H₁₁ClN O₂ | Variation in substitution pattern |
| Methyl 4-(2-aminoethyl)benzoate hydrochloride | C₉H₁₁ClN O₂ | Contains an ethyl instead of ethoxy group |
The comparative analysis reveals that while these compounds share a common framework, their distinct functional groups and substitution patterns may lead to varied biological activities .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing Methyl 2-(2-aminoethyl)benzoate hydrochloride in a laboratory setting?
- Methodology : A common approach involves reacting the precursor (e.g., methyl benzoate derivatives) with 2-aminoethylamine under acidic conditions. For example, hydrochloric acid is added to the reaction mixture, followed by stirring at room temperature. The product is then concentrated under reduced pressure to isolate the hydrochloride salt .
- Critical Considerations : Ensure anhydrous conditions to avoid hydrolysis of intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
Q. What safety precautions are necessary when handling this compound in experimental procedures?
- Safety Protocol :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as respiratory irritation is a documented hazard .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Store in a cool, dry place away from heat sources and incompatible reagents (e.g., strong oxidizers) .
Q. How can researchers confirm the identity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Compare experimental H-NMR data with literature values. For example, characteristic peaks may include aromatic protons (δ 7.2–8.0 ppm) and methylene groups adjacent to the amine (δ 2.5–3.5 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 234.1 for CHNO·HCl) .
Advanced Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Approach :
Cross-Validation : Combine multiple techniques (e.g., H-NMR, C-NMR, IR) to confirm functional groups and connectivity .
Isotopic Labeling : Use deuterated solvents to eliminate solvent interference in NMR spectra .
Computational Modeling : Compare experimental data with DFT-calculated spectra for structural validation .
- Case Study : Discrepancies in amine proton signals may arise from HCl salt formation; adjust pH during sample preparation to observe protonation effects .
Q. How can researchers optimize the purity of this compound for pharmacological studies?
- Purification Methods :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- HPLC : Employ reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) to achieve >98% purity .
- Impurity Profiling : Identify by-products (e.g., hydrolyzed esters) using LC-MS and adjust reaction conditions (e.g., shorter reaction times) to minimize their formation .
Q. What are the applications of this compound in medicinal chemistry research?
- Key Applications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
